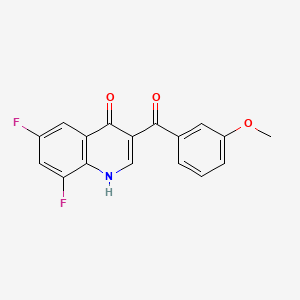

6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

6,8-difluoro-3-(3-methoxybenzoyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO3/c1-23-11-4-2-3-9(5-11)16(21)13-8-20-15-12(17(13)22)6-10(18)7-14(15)19/h2-8H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQLXOUZIFZTSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CNC3=C(C2=O)C=C(C=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6,8-Difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one (CAS Number: 892291-27-9) is a synthetic compound belonging to the quinoline family. Its molecular formula is , with a molecular weight of approximately 315.28 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure

The structure of 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one can be represented as follows:

Biological Activity Overview

Research indicates that 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one exhibits significant antitumor properties. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

Antitumor Activity

Several studies have investigated the cytotoxic effects of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 (Colon) | 0.39 | Induction of apoptosis |

| HeLa (Cervical) | 0.45 | Cell cycle arrest |

| A549 (Lung) | 0.55 | Inhibition of proliferation |

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects.

The proposed mechanisms by which 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one exerts its biological activity include:

- Apoptosis Induction : Triggers apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : Disrupts the normal progression of the cell cycle, particularly at the G2/M checkpoint.

- Inhibition of Key Enzymes : May inhibit enzymes involved in cancer cell metabolism and proliferation.

Case Studies and Research Findings

A comprehensive analysis of various studies reveals significant insights into the biological activity of this compound:

- Study on Cytotoxicity :

-

In Vivo Studies :

- In vivo assays using mouse models have shown that treatment with 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one resulted in significant tumor reduction compared to control groups.

- Mechanistic Studies :

Comparison with Similar Compounds

Table 1: Key Properties of Quinolin-4(1H)-one Derivatives

Key Observations:

- Halogen Effects : Brominated analogs (3a–3c) exhibit higher melting points (118–149°C) compared to fluorinated or chlorinated derivatives, likely due to increased molecular weight and halogen electronegativity . Fluorine substitution (as in the target compound) may improve metabolic stability and bioavailability over bromine .

- Synthetic Yields: Palladium-catalyzed cyclocarbonylation of halogenated enamines yields quinolin-4(1H)-ones in moderate to good yields (55–82%), but difluoride substituents (e.g., 6,7-difluoro) reduce yields to 24–37%, suggesting steric or electronic challenges in fluorinated systems .

- Bioactivity: Methoxyaryl substituents, as in benzofuroquinolines, correlate with potent antileukemia activity (IC₅₀ < 1 μM in MV-4-11 cells), implying that the 3-methoxybenzoyl group in the target compound may confer similar selectivity .

Computational and Structural Analysis

Density functional theory (DFT) studies on dibromo derivatives (e.g., 3a–3c) reveal planar quinolinone cores with optimized bond lengths and angles, consistent with X-ray diffraction data . Hirshfeld surface analysis of related compounds highlights intermolecular interactions (e.g., C–H···O, halogen bonds) critical for crystal packing and solubility .

Pharmacological Potential

While the target compound’s specific activity is undocumented, structural analogs demonstrate diverse applications:

- Anticancer Activity: Benzofuroquinolines inhibit leukemia cell proliferation via apoptosis induction .

- Antimicrobial Properties: Fluorinated dihydroquinolinones (e.g., 7-chloro-1-cyclopropyl-6-fluoro derivatives) are explored for antibiotic resistance modulation .

Q & A

Q. How can researchers optimize the synthetic route for 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one to improve yield and purity?

Q. What spectroscopic techniques are most effective for characterizing 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one?

Methodological Answer:

- NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). Fluorine atoms induce splitting patterns due to - coupling .

- HRMS : Confirm molecular weight (calculated for : 316.0785 [M+H]) with <2 ppm error .

- IR Spectroscopy : Detect carbonyl stretches (~1650 cm) and C-F bonds (~1100 cm).

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry and fluorine placement .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated quinolinones?

Methodological Answer:

- Systematic Meta-Analysis : Compile datasets from peer-reviewed studies, noting variables like assay type (e.g., enzymatic vs. cell-based), concentration ranges, and control groups. Use statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies : Employ molecular docking to compare binding affinities of 6,8-difluoro derivatives vs. non-fluorinated analogs. Validate with isothermal titration calorimetry (ITC) .

- Control Experiments : Test for off-target effects (e.g., kinase inhibition panels) to rule out nonspecific interactions .

Q. What experimental design principles should guide ecological risk assessment studies for this compound?

Methodological Answer:

- Tiered Testing Framework :

Abiotic Stability : Assess hydrolysis/photolysis rates under varying pH and UV conditions .

Biotic Impact : Use model organisms (e.g., Daphnia magna) in OECD-compliant acute toxicity assays.

Q. How can researchers investigate the in vivo metabolic fate of 6,8-difluoro-3-(3-methoxybenzoyl)quinolin-4(1H)-one?

Methodological Answer:

- Radiolabeling : Synthesize -labeled analog at the methoxy or carbonyl position. Administer to rodent models and track metabolites via LC-MS/MS .

- Phase I/II Metabolism : Incubate with liver microsomes (human/rat) to identify hydroxylation, demethylation, or glucuronidation products. Compare with in silico predictions (e.g., Meteor Nexus software) .

- Biliary Excretion : Use cannulated animals to collect bile and quantify parent compound/metabolites .

Theoretical and Methodological Considerations

Q. What conceptual frameworks are critical for studying structure-activity relationships (SAR) in fluorinated quinolinones?

Methodological Answer:

- Molecular Orbital Theory : Apply frontier molecular orbital (FMO) analysis to predict reactivity at the 3-benzoyl and 6,8-fluoro positions .

- Quantitative SAR (QSAR) : Develop models using descriptors like Hammett constants (σ), molar refractivity, and electrostatic potential maps. Validate with leave-one-out cross-validation .

- Thermodynamic Profiling : Calculate binding free energies (ΔG) via molecular dynamics simulations to correlate with experimental IC₅₀ values .

Q. How should researchers design experiments to address conflicting data on the compound’s photostability?

Methodological Answer:

- Controlled Light Exposure : Use a solar simulator (ISO 11341) to standardize UV intensity and wavelength. Compare degradation rates under UVA (320–400 nm) vs. UVB (280–320 nm) .

- Degradation Product Analysis : Employ high-resolution mass spectrometry (HRMS) to identify photo-oxidation byproducts (e.g., quinones or defluorinated species) .

- Accelerated Stability Testing : Store samples under ICH Q1B guidelines (25°C/60% RH) and monitor purity shifts over 0–6 months .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.